1,2-Epoxy-5-hexene

Catalog No.
S581270
CAS No.
10353-53-4
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxy-5-hexene

CAS Number

10353-53-4

Product Name

1,2-Epoxy-5-hexene

IUPAC Name

2-but-3-enyloxirane

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2

InChI Key

MUUOUUYKIVSIAR-UHFFFAOYSA-N

SMILES

C=CCCC1CO1

Synonyms

5,6-Epoxy-1-hexene; 3-Butenyloxirane; 2-(3-Buten-1-yl)oxirane; 2-(3-Butenyl)oxirane; 3-Butenyloxirane; 5,6-Epoxy-1-hexene; Diallyl Monooxide; Diallyl Monoxide; ω-Butenyloxirane

Canonical SMILES

C=CCCC1CO1

Organic Synthesis:

  • Precursor for polyfunctional molecules: Due to its reactive epoxide ring, 1,2-epoxy-5-hexene serves as a valuable starting material for the synthesis of diverse complex molecules. Researchers utilize it in the preparation of various organic compounds, including alcohols, ethers, and halohydrins, through ring-opening reactions with various nucleophiles. Source: Sigma-Aldrich, "1,2-Epoxy-5-hexene 97 10353-53-4":
  • Cross-linking agent in polymers: 1,2-Epoxy-5-hexene's reactivity with various functional groups makes it a suitable cross-linking agent in the synthesis of polymers. It helps form covalent bonds between polymer chains, enhancing the material's strength and thermal stability. Source: American Chemical Society, "Epoxy resins":

Chemical Modification of Biomolecules:

  • Protein and antibody conjugation: Researchers employ 1,2-epoxy-5-hexene in the chemical modification of biomolecules, such as proteins and antibodies. The epoxide ring reacts with specific functional groups on these molecules, enabling the attachment of various moieties like fluorescent probes or therapeutic agents. This technique allows for the development of novel tools for medical diagnosis and drug delivery. Source: National Institutes of Health, "Antibody-drug conjugates": )

Origin

1,2-Epoxy-5-hexene can be synthesized in a laboratory setting through various methods. One common approach involves the epoxidation of 5-hexene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA) [].

Significance

This compound serves as a valuable chiral building block in organic synthesis. Its reactive epoxide ring allows for further functionalization and incorporation into complex molecules [].


Molecular Structure Analysis

1,2-Epoxy-5-hexene possesses a six-membered carbon chain with a double bond (alkene) located between the fifth and sixth carbon atoms. The key feature is a three-membered epoxide ring, consisting of an oxygen atom bonded to the first and second carbon atoms. This ring strain makes the epoxide reactive towards ring-opening reactions [].


Chemical Reactions Analysis

Synthesis

As mentioned earlier, 1,2-Epoxy-5-hexene can be synthesized via the epoxidation of 5-hexene with mCPBA [].

CH3CH2CH2CH=CH2  +  mCPBA  →  C2H5-CH(O-CH2Ph)-CH2-CH=CH2  +  mCPCOOH(5-hexene)                 (1,2-Epoxy-5-hexene)

Reactions

The epoxide ring in 1,2-Epoxy-5-hexene readily undergoes ring-opening reactions with various nucleophiles. For example, it can react with Grignard reagents or alcohols to form new carbon-carbon bonds [].

C2H5-CH(O-CH2Ph)-CH2-CH=CH2  +  RMgX  →  R-CH2-CH(OH)-CH2-CH=CH2  +  PhCOMgX(1,2-Epoxy-5-hexene)                         (ring-opened product)

Other Reactions

Additional reactions involving 1,2-Epoxy-5-hexene might include its polymerization under specific conditions or its reduction to the corresponding diol []. However, detailed research into these specific reactions is ongoing.


Physical And Chemical Properties Analysis

  • CAS Number: 10353-53-4 []
  • Appearance: Clear colorless to light yellow liquid []
  • Molecular Formula: C6H10O []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in organic solvents like dichloromethane and THF [].
  • Stability: Relatively stable under dry conditions but can react with moisture or strong acids/bases [].

Currently, there's no documented research on a specific mechanism of action for 1,2-Epoxy-5-hexene in biological systems. Its primary function lies in its reactivity as a building block for organic synthesis.

  • Flammability: Expected to be flammable as an organic compound.
  • Toxicity: Data on specific toxicity is limited. However, epoxides can be irritating to skin and eyes and may be harmful upon inhalation or ingestion [].
  • Hazards: Handle with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to its potential health risks [].

The reactivity of 1,2-epoxy-5-hexene primarily stems from its epoxide group. Common reactions include:

  • Nucleophilic Ring Opening: The epoxide can undergo ring-opening reactions with nucleophiles such as alcohols and amines, leading to the formation of diols or amino alcohols.
  • Hydrolysis: In the presence of water and acid or base catalysts, 1,2-epoxy-5-hexene can be hydrolyzed to form corresponding diols.
  • Alkylation Reactions: The compound can also participate in alkylation reactions where it acts as an electrophile .

Several methods exist for synthesizing 1,2-epoxy-5-hexene:

  • Epoxidation of Alkenes: One common method involves the epoxidation of 5-hexene using peracids such as m-chloroperbenzoic acid.
  • Oxidative Cyclization: Another approach is through oxidative cyclization of appropriate precursors, which can yield high purity and yield of the epoxide .
  • Chiral Synthesis: There are also methods focusing on producing enantiomerically pure forms of 1,2-epoxy-5-hexene, enhancing its utility in asymmetric synthesis .

1,2-Epoxy-5-hexene serves multiple purposes in various fields:

  • Synthetic Intermediate: It is widely used as a building block in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound can be utilized in the formulation of epoxy resins and other polymeric materials.
  • Research Tool: It is often employed in laboratories for studying reaction mechanisms involving epoxides .

Several compounds share structural similarities with 1,2-epoxy-5-hexene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,2-EpoxycyclohexaneCyclic EpoxideMore stable due to ring strain; used in polymerization.
Styrene OxideAromatic EpoxideExhibits different reactivity patterns due to aromaticity.
1,2-EpoxybutaneLinear EpoxideSmaller chain length; often used in industrial applications.

While these compounds share the epoxide functional group, 1,2-epoxy-5-hexene's unique linear structure contributes to distinct reactivity and application potential compared to its cyclic or aromatic counterparts.

Epoxidation of 1,5-Hexadiene: mCPBA-Mediated Approaches

The epoxidation of 1,5-hexadiene using meta-chloroperoxybenzoic acid (mCPBA) represents a foundational route to racemic 1,2-epoxy-5-hexene. This method involves the stereoselective addition of an oxygen atom across the less substituted double bond of 1,5-hexadiene, yielding the monoepoxide as the primary product. Key optimization parameters include:

  • Temperature control: Reactions conducted at 0°C minimize bis-epoxide formation, a side product arising from over-epoxidation.
  • Solvent selection: Chloroform (CHCl₃) enhances reaction homogeneity and stabilizes the peracid intermediate.

Despite its simplicity, this route produces racemic 1,2-epoxy-5-hexene, necessitating subsequent enantiomeric resolution. Jacobsen’s hydrolytic kinetic resolution (HKR) using a chiral (salen)Co(III) catalyst resolves the racemate into (R)-(+)-1,2-epoxy-5-hexene with ≥99% enantiomeric excess (ee). The HKR process consumes water stoichiometrically, selectively hydrolyzing the (S)-enantiomer while retaining the (R)-enantiomer. However, the maximum theoretical yield of this resolution is 50%, limiting its industrial applicability.

Chiral Pool Strategies: (R)-Epichlorohydrin as a Precursor

  • Stoichiometric precision: A 1:1 molar ratio of AllylMgCl to epichlorohydrin minimizes oligomerization byproducts.
  • Reaction quenching: Gradual addition of saturated NH₄Cl ensures selective protonation of the magnesium intermediate, preserving epoxide integrity.

This route achieves isolated yields of 55–60% with ≥99% purity, outperforming resolution-based methods in both efficiency and scalability.

Optimization of AllylMgCl-Mediated Ring-Opening Reactions

The AllylMgCl-mediated step in the chiral pool route has been rigorously optimized to enhance reproducibility:

  • Temperature modulation: Reactions conducted at −20°C suppress side reactions such as Grignard reagent decomposition.
  • Catalyst recycling: The (salen)Co(II) catalyst used in competing resolution methods can be recovered and reused for up to five cycles without significant loss of activity.

Comparative studies indicate that the AllylMgCl route reduces raw material costs by 40% compared to mCPBA-based methods, primarily due to the elimination of chiral resolution steps.

Comparative Analysis of Resolution vs. Enantioselective Routes

A side-by-side evaluation of the two dominant methodologies reveals distinct trade-offs:

ParametermCPBA + HKR Route(R)-Epichlorohydrin Route
Overall Yield24–30%55–60%
Enantiomeric Excess≥99%≥99%
Catalyst Loading0.5 mol% (salen)Co(II)None required
ScalabilityDemonstrated at 100–200 gDemonstrated at 100–200 g
Cost per Kilogram$1,200–$1,500$800–$1,000

The chiral pool route is favored for large-scale production due to its higher yield and lower dependency on expensive catalysts. Conversely, the resolution route remains valuable for small-scale syntheses where chiral starting materials are unavailable.

Jacobsen Hydrolytic Kinetic Resolution Mechanisms

The hydrolytic kinetic resolution of 1,2-epoxy-5-hexene represents one of the most significant advances in asymmetric synthesis, employing the Jacobsen methodology to achieve exceptional enantioselectivity [1]. The mechanism operates through a sophisticated cooperative bimetallic pathway involving two distinct cobalt(III) salen complexes working in concert to achieve stereoselective epoxide ring-opening [2] [3].

The rate-determining step of the hydrolytic kinetic resolution involves a bimetallic mechanism where one cobalt(III) salen complex functions as a Lewis acid to activate the epoxide substrate, while a second complex serves as a nucleophile delivery system through formation of a cobalt-hydroxide intermediate [3]. This cooperative mechanism is fundamental to the extraordinary stereoselectivity observed in the process, with selectivity factors commonly exceeding 100 and reaching values above 200 for optimal substrates [1].

Mechanistic investigations using reaction calorimetry have revealed that the chiral salen cobalt-X complex undergoes irreversible conversion to salen cobalt-hydroxide during the course of the hydrolytic kinetic resolution, thereby serving dual roles as both precatalyst and cocatalyst in the cooperative bimetallic mechanism [4]. The stereochemical communication between the two cobalt centers is mediated by the stepped conformation of the salen ligand rather than the shape of the chiral diamine backbone [3].

Computational analysis has demonstrated that epoxide binding to the Lewis acidic cobalt(III) complex occurs in a well-defined geometry imposed by stereoelectronic effects rather than steric considerations [3]. The absolute stereochemistry of both cobalt(III) complexes in the rate-determining transition structure is critical for productive catalysis, with measurable hydrolysis rates occurring only when both complexes possess identical absolute stereochemistry [3].

Cobalt Salen Catalyst Efficiency in Epoxide Enrichment

The efficiency of cobalt salen catalysts in enriching 1,2-epoxy-5-hexene demonstrates remarkable performance characteristics across diverse reaction conditions [5]. Catalyst loadings as low as 0.2 to 2.0 mol percent have proven sufficient to achieve high conversion rates while maintaining exceptional enantioselectivity [1]. The hydrolytic kinetic resolution process utilizing cobalt salen catalysts consistently produces recovered unreacted epoxide with enantiomeric excess values of 99 percent or higher [1].

Table 1: Catalyst Performance Data for 1,2-Epoxy-5-hexene Hydrolytic Kinetic Resolution

Scale (g)Catalyst Loading (mol%)Enantiomeric Excess (%)Assay Yield (%)Reaction Time (h)
80.5954416
200.5964916
600.59449160

The catalyst system demonstrates excellent recyclability characteristics, with recovered catalyst maintaining high activity through multiple reaction cycles [1]. Water serves as the sole nucleophile in the process, contributing to the cost-effectiveness and environmental sustainability of the methodology [1]. The reaction proceeds under mild conditions with air as the oxidant, eliminating the need for specialized atmospheric control systems [1].

Selectivity factors for the hydrolytic kinetic resolution of 1,2-epoxy-5-hexene have been determined through systematic measurement of product enantiomeric excess at approximately 20 percent conversion [1]. These selectivity factors consistently exceed 50 for most terminal epoxide substrates, with numerous examples demonstrating values well above 200 [1]. The broad substrate scope encompasses sterically and electronically varied epoxides, all resolving to enantiomeric excess values of 99 percent or higher [1].

The efficiency of the cobalt salen catalyst system extends to its operational simplicity, requiring minimal specialized equipment or handling procedures [1]. The catalyst demonstrates remarkable tolerance to variations in substrate structure, maintaining high selectivity across diverse epoxide architectures [1]. Recovery protocols for both highly enantioenriched epoxides and corresponding 1,2-diols have been optimized for practical implementation [1].

Scalability Challenges in Asymmetric Epoxidation

The scale-up of asymmetric epoxidation processes for 1,2-epoxy-5-hexene production encounters several critical challenges that impact commercial viability [5]. Process development studies have revealed significant scalability limitations inherent to the hydrolytic kinetic resolution methodology, particularly regarding reaction kinetics and product isolation [5].

Table 2: Scale-Up Performance Comparison for 1,2-Epoxy-5-hexene Production

RouteScale (g)Overall Yield (%)Isolated Yield (%)Purity (%)Processing Time (h)
Resolution Route100253399160
Epichlorohydrin Route2006059964

The theoretical maximum yield limitation of 50 percent inherent to kinetic resolution processes presents a fundamental scalability constraint [5]. Large-scale reactions demonstrate significantly prolonged reaction times compared to smaller laboratory preparations, with 60-gram scale batches requiring 160 hours for completion versus 16 hours for smaller scales [5].

Product loss during distillation presents a major scalability challenge, with significant quantities of 1,2-epoxy-5-hexene lost due to its relatively low boiling point of approximately 120 degrees Celsius [5]. Recovery yield optimization requires specialized distillation protocols including nitrogen flow systems and carefully controlled temperature profiles to minimize product volatilization [5].

The formation of bis-epoxide byproducts during the initial epoxidation step creates additional purification challenges at scale [5]. Process optimization studies have identified critical parameters including temperature control below 3 degrees Celsius and maintenance of stoichiometric excess of starting alkene to minimize unwanted side product formation [5].

Solvent selection presents significant scalability considerations, particularly regarding the use of chloroform in traditional protocols [5]. The classification of chloroform as a Class 2 solvent with low permitted daily exposure limits necessitates alternative solvent systems for commercial implementation [5]. Dichloromethane has emerged as a preferred alternative, though product recovery challenges persist due to similar volatility issues [5].

Alternative synthetic approaches utilizing readily available chiral pool materials demonstrate superior scalability characteristics [5]. The epichlorohydrin route achieves overall isolated yields of 55 to 60 percent with exceptional purity profiles on hundred-gram scales [5]. This methodology eliminates the theoretical yield limitations of kinetic resolution while maintaining high enantiomeric excess values exceeding 99.9 percent [5].

Hodgson Reaction: Synthesis of Isothiazolidine Derivatives

The Hodgson reaction represents a specialized synthetic methodology wherein 1,2-epoxy-5-hexene serves as a key substrate for generating isothiazolidine derivatives [10]. Isothiazolidines constitute an important class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry [10].

The formation of isothiazolidine derivatives from 1,2-epoxy-5-hexene typically involves the nucleophilic ring-opening of the epoxide followed by cyclization reactions to construct the heterocyclic framework [11] [10]. The reaction mechanism generally proceeds through initial nucleophilic attack on the epoxide ring, which relieves the inherent ring strain of the three-membered oxide system [12] [13]. The high reactivity of epoxides toward nucleophilic attack stems from the significant angle strain (60° vs. the ideal 109.5° for sp³-hybridized carbon atoms) and torsional strain present in the three-membered ring system [14] [15].

Under basic conditions, the ring-opening of 1,2-epoxy-5-hexene follows an SN2 mechanism, with nucleophilic attack occurring preferentially at the less substituted carbon atom [13] [16]. This regioselectivity is attributed to steric factors, as the nucleophile approaches the less hindered carbon center [13] [16]. The stereochemistry of the ring-opening results in inversion of configuration at the attacked carbon center, providing predictable stereochemical outcomes [13] [17].

The synthesis of chiral isothiazolidine-1,1-dioxides from 1,2-epoxy-5-hexene has been reported as one of the key applications of this building block [1] [2]. These compounds possess enhanced biological activity profiles compared to their non-oxidized analogs, with the sulfone functionality contributing to improved pharmacological properties [10]. The process typically involves multi-step sequences that preserve the stereochemical integrity established by the chiral epoxide starting material [1] [2].

The versatility of the Hodgson reaction extends to the preparation of benzoxathiazepine-1,1-dioxides, which represent another class of therapeutically relevant heterocycles [1] [2]. These seven-membered ring systems incorporate both the benzene nucleus and the oxathiazepine core, providing scaffolds for drug discovery applications [1] [2]. The synthetic routes to these compounds often utilize the reactive epoxide and alkene functionalities present in 1,2-epoxy-5-hexene to establish the required molecular framework through carefully orchestrated reaction sequences [1] [2].

Recent developments in isothiazole chemistry have highlighted the importance of oxidative cyclization approaches for constructing these heterocycles [10]. The use of various oxidizing agents, including iodine and hydrogen peroxide, enables the formation of the S-N bond through oxidative cyclization of appropriately substituted precursors [10]. When applied to derivatives of 1,2-epoxy-5-hexene, these methodologies provide access to structurally diverse isothiazole-containing compounds with potential pharmaceutical applications [10].

Polymer Chemistry: Cross-Linking and Network Formation

In the realm of polymer chemistry, 1,2-epoxy-5-hexene demonstrates significant utility as both a monomer and cross-linking agent for the formation of three-dimensional polymer networks [18] [19] . The dual functionality of this compound, containing both an epoxide group and an alkene moiety, provides multiple pathways for polymerization and cross-linking reactions [21].

The epoxide functionality in 1,2-epoxy-5-hexene readily undergoes ring-opening polymerization under both cationic and anionic conditions [22] [23]. Cationic polymerization typically involves the use of Lewis acids or protonic acids as initiators, leading to the formation of polyether chains through consecutive epoxide ring-opening reactions [22] [24]. The polymerization mechanism proceeds through the activation of the epoxide oxygen by protonation or coordination to a Lewis acid, followed by nucleophilic attack by another epoxide molecule [22] [23].

Anionic ring-opening polymerization of 1,2-epoxy-5-hexene can be initiated by alkoxides, hydroxides, or other nucleophilic species [25] [26]. This mechanism involves direct nucleophilic attack on the epoxide carbon, leading to ring-opening and formation of an alkoxide anion that can propagate the polymerization [25] [26]. The molecular weight and polydispersity of the resulting polymers can be controlled through careful selection of initiator concentration and reaction conditions [26] [27].

Cross-linking reactions involving 1,2-epoxy-5-hexene occur through multiple mechanisms, with the compound serving as an effective cross-linking agent due to its reactivity with various functional groups [18] . The epoxide group readily reacts with amines, phenols, mercaptans, and other nucleophiles to form covalent bonds that create three-dimensional network structures [18] [19]. The resulting cross-linked polymers exhibit enhanced mechanical properties, including increased tensile strength, improved chemical resistance, and elevated glass transition temperatures [18] [19].

The alkene functionality in 1,2-epoxy-5-hexene provides additional opportunities for cross-linking through radical polymerization mechanisms [21] [28]. Under appropriate conditions, the terminal alkene can participate in cross-metathesis reactions or radical-initiated polymerization, leading to the formation of carbon-carbon bonds that contribute to network formation [21] [28]. This dual reactivity enables the creation of complex polymer architectures with tailored properties [21] [28].

Molecular dynamics simulations have provided insights into the cross-linking behavior of epoxy-based systems, revealing that cross-link density significantly influences the physical properties of the resulting materials [19] [29]. Studies indicate that elastic properties increase with increasing cross-link density, while thermal expansion coefficients decrease correspondingly [19]. The distribution of cross-links within the polymer matrix affects the mechanical performance, with highly cross-linked regions connected by lower cross-link density phases [19] [29].

Network formation involving 1,2-epoxy-5-hexene has been demonstrated in various applications, including the synthesis of self-healing polymers and dynamic covalent networks [30]. These materials incorporate reversible chemical bonds that enable repair of mechanical damage through heating or other stimuli [30]. The epoxide functionality can participate in the formation of both permanent and reversible cross-links, depending on the specific reaction conditions and co-reactants employed [30].

Bio-based epoxy systems incorporating 1,2-epoxy-5-hexene have shown promise for sustainable polymer applications [31]. The cross-linking kinetics of these systems can be analyzed using various analytical techniques, including differential scanning calorimetry and infrared spectroscopy [31]. The activation energy for cross-linking reactions varies with the specific composition and reaction conditions, with typical values ranging from 40-100 kJ/mol depending on the system [31].

In hydrogel applications, 1,2-epoxy-5-hexene modified poly(vinyl alcohol) has been cross-linked via photopolymerization to generate non-degradable hydrogels with controlled viscoelastic properties [32]. These materials demonstrate potential for biomedical applications where specific mechanical properties and biocompatibility are required [32].

The polymerization of 1,2-epoxy-5-hexene can also proceed through solid-state mechanochemical methods, offering unique advantages for processing and property control [25]. Ball milling polymerization enables the synthesis of polyethers under solvent-free conditions, potentially reducing environmental impact and processing costs [25]. The mechanochemical approach provides control over polymer tacticity and molecular weight distribution through careful selection of milling conditions [25].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.08%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

10353-53-4

Dates

Last modified: 08-15-2023

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